1,6-Diazaspiro[3.4]octane-1-carboxylic acid, 5-oxo-6-(phenylmethyl)-, 1,1-dimethylethyl ester
Overview
Description
1,6-Diazaspiro[34]octane-1-carboxylic acid, 5-oxo-6-(phenylmethyl)-, 1,1-dimethylethyl ester is a complex organic compound with a unique spirocyclic structure This compound is characterized by its spiro linkage, which connects two rings through a single atom, creating a rigid and stable framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Diazaspiro[3.4]octane-1-carboxylic acid, 5-oxo-6-(phenylmethyl)-, 1,1-dimethylethyl ester typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
1,6-Diazaspiro[3.4]octane-1-carboxylic acid, 5-oxo-6-(phenylmethyl)-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
1,6-Diazaspiro[3.4]octane-1-carboxylic acid, 5-oxo-6-(phenylmethyl)-, 1,1-dimethylethyl ester has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,6-Diazaspiro[3.4]octane-1-carboxylic acid, 5-oxo-6-(phenylmethyl)-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 1,6-Diazaspiro[3.4]octane-1-carboxylic acid, 1,1-dimethylethyl ester
- 1-Oxa-6-azaspiro[2.5]octane-6-carboxylic acid, 1,1-dimethylethyl ester
- tert-Butyl 1-Oxa-6-azaspiro[2.5]octane-6-carboxylate
Uniqueness
1,6-Diazaspiro[3.4]octane-1-carboxylic acid, 5-oxo-6-(phenylmethyl)-, 1,1-dimethylethyl ester is unique due to its specific spirocyclic structure and the presence of multiple functional groups. This combination of features imparts distinct chemical reactivity and potential for diverse applications, setting it apart from similar compounds .
Properties
IUPAC Name |
tert-butyl 7-benzyl-8-oxo-1,7-diazaspiro[3.4]octane-1-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-17(2,3)23-16(22)20-12-10-18(20)9-11-19(15(18)21)13-14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTWVNYMPVIKJQV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC12CCN(C2=O)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801119365 | |
Record name | 1,6-Diazaspiro[3.4]octane-1-carboxylic acid, 5-oxo-6-(phenylmethyl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801119365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1148044-28-3 | |
Record name | 1,6-Diazaspiro[3.4]octane-1-carboxylic acid, 5-oxo-6-(phenylmethyl)-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1148044-28-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,6-Diazaspiro[3.4]octane-1-carboxylic acid, 5-oxo-6-(phenylmethyl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801119365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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